molecular formula C12H11Cl2NO2 B13700441 Methyl 4,5-Dichloro-1,6-dimethylindole-2-carboxylate

Methyl 4,5-Dichloro-1,6-dimethylindole-2-carboxylate

Cat. No.: B13700441
M. Wt: 272.12 g/mol
InChI Key: MLUSNRRNUDJKAH-UHFFFAOYSA-N
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Description

Methyl 4,5-Dichloro-1,6-dimethylindole-2-carboxylate is a synthetic indole derivative. Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals. This compound, in particular, is known for its unique chemical structure, which includes two chlorine atoms and two methyl groups attached to the indole ring, making it a valuable compound for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5-Dichloro-1,6-dimethylindole-2-carboxylate typically involves the Fischer indole synthesis method. This method includes the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol. The reaction yields the desired indole derivative with good efficiency .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the production rate while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-Dichloro-1,6-dimethylindole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Methyl 4,5-Dichloro-1,6-dimethylindole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4,5-Dichloro-1,6-dimethylindole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4,5-Dichloroindole-2-carboxylate
  • Methyl 1,6-Dimethylindole-2-carboxylate
  • Methyl 4,5-Dichloro-1-methylindole-2-carboxylate

Uniqueness

Methyl 4,5-Dichloro-1,6-dimethylindole-2-carboxylate is unique due to the presence of both chlorine and methyl groups on the indole ring. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H11Cl2NO2

Molecular Weight

272.12 g/mol

IUPAC Name

methyl 4,5-dichloro-1,6-dimethylindole-2-carboxylate

InChI

InChI=1S/C12H11Cl2NO2/c1-6-4-8-7(11(14)10(6)13)5-9(15(8)2)12(16)17-3/h4-5H,1-3H3

InChI Key

MLUSNRRNUDJKAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C(N2C)C(=O)OC)C(=C1Cl)Cl

Origin of Product

United States

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